

X-ray Crystallography of Azetidine-3-Carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Tert-butyl 2-(azetidin-3-yl)acetate

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The conformational rigidity and unique stereochemical presentation of the azetidine ring system have made it a privileged scaffold in medicinal chemistry. Understanding the three-dimensional structure of substituted azetidines at the atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides the most definitive method for elucidating these solid-state structures.

This guide offers a comparative analysis of the single-crystal X-ray diffraction data for azetidine-3-carboxylic acid and its N-acetylated derivative. While crystallographic data for **tert-butyl 2-(azetidin-3-yl)acetate** was not publicly available at the time of this publication, the comparison of these two closely related structures provides valuable insights into the impact of N-functionalization on the conformation and packing of the azetidine ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for azetidine-3-carboxylic acid and N-acetyl-azetidine-3-carboxylic acid, allowing for a direct comparison of their crystal structures.



Parameter	Azetidine-3-carboxylic Acid[1]	N-Acetyl-azetidine-3- carboxylic Acid[2]
Chemical Formula	C4H7NO2	C ₆ H ₉ NO ₃
Formula Weight	101.10 g/mol	143.14 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21
Unit Cell Dimensions	a = 8.631(2) Å, b = 6.478(1) Å, c = 8.123(2) Å, β = 109.87(3)°	Not explicitly stated in the abstract.
Volume	427.2(2) Å ³	Not explicitly stated in the abstract.
Z	4	Not explicitly stated in the abstract.
Key Structural Features	Zwitterionic form in the solid state.	trans-amide bond.[2]
Hydrogen Bonding	Extensive intermolecular hydrogen bonding network.	Intermolecular hydrogen bonds between the carboxylic acid and acetyl groups of neighboring molecules, forming zigzag-shaped strands.[2]
CSD Deposition Number	618452[1]	Not explicitly stated in the abstract.

Experimental Protocols

The following provides a generalized experimental protocol for single-crystal X-ray diffraction analysis, based on standard laboratory practices. Specific details for the analyzed compounds should be referenced from their respective publications.

1. Crystallization:



- Azetidine-3-carboxylic Acid: Crystals suitable for X-ray diffraction were grown from an aqueous solution.
- N-Acetyl-azetidine-3-carboxylic Acid: Single crystals were obtained by slow evaporation from a chloroform solution.[2]

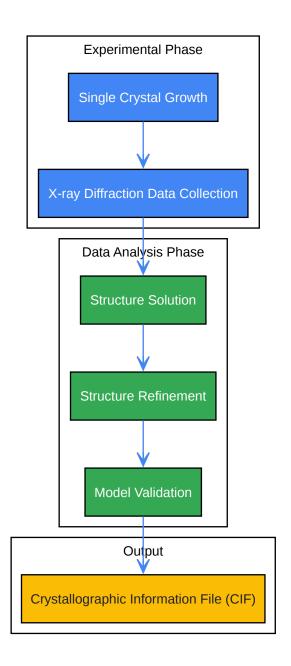
2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
- The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
- A series of diffraction images are collected as the crystal is rotated.
- An area detector (e.g., CCD or CMOS) records the intensities and positions of the diffracted X-ray beams.
- 3. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined against the experimental data using least-squares methods.
- Anisotropic displacement parameters for non-hydrogen atoms are refined.
- Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.
- The final model is validated using various crystallographic metrics.

Workflow and Pathway Visualization



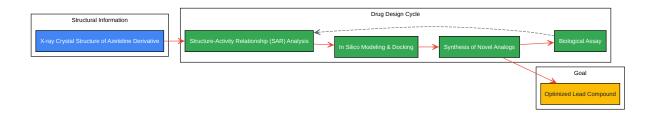
The following diagrams illustrate the general workflow of X-ray crystallography and a conceptual representation of how structural data can inform drug design.



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Figure 1. A simplified workflow of the single-crystal X-ray crystallography process.





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Figure 2. The role of X-ray crystallography data in the drug design cycle.

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References

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